N-[(2-methyl-1H-indol-3-yl)methyl]propan-2-amine hydrochloride
Overview
Description
The compound “N-[(2-methyl-1H-indol-3-yl)methyl]propan-2-amine hydrochloride” is a derivative of indole, which is a heterocyclic compound . Indole is a key structure in many natural products and pharmaceuticals .
Molecular Structure Analysis
The compound contains an indole ring, which is a fused bicyclic structure consisting of a benzene ring and a pyrrole ring . The presence of the amine group and the hydrochloride indicates that this compound could exist as a salt in its solid-state.Chemical Reactions Analysis
The reactivity of this compound could be similar to other indole derivatives, which are known to undergo electrophilic substitution reactions .Scientific Research Applications
Synthesis and Chemical Reactions
- A study by Peng et al. (2013) described the facile synthesis of (R)-1-(1H-indol-3-yl) propan-2-amines hydrochloride, highlighting a five-step sequence procedure that is both time and cost-effective, with excellent enantiopurity (Peng et al., 2013).
- Sanchez and Parcell (1990) explored the amine-induced rearrangements of 2-bromo-1-(1H-indol-3-yl)-2-methyl-1-propanones, providing a new route to α-substituted indole-3-acetamides and β-substituted tryptamines (Sanchez & Parcell, 1990).
Pharmacological and Biological Activities
- Bautista-Aguilera et al. (2014) identified N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine as a new cholinesterase and monoamine oxidase dual inhibitor, indicating potential for treating neurological disorders (Bautista-Aguilera et al., 2014).
- Behbehani et al. (2011) conducted a study on the antimicrobial activities of 2-arylhydrazononitriles and their derivatives, finding promising antimicrobial activities against various bacterial strains (Behbehani et al., 2011).
Chemical Characterization and Applications
- Yi et al. (2005) reported on the reaction of methyl 2-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propenoate with primary amines, leading to the synthesis of 4-chloro-5-hydroxy-1H-benzo[g]indoles, which could have implications for further chemical studies and applications (Yi et al., 2005).
- Anekal and Biradar (2012) compared conventional and microwave-assisted synthesis of novel indole derivatives, highlighting the efficiency of microwave irradiation in reducing reaction time and improving yields (Anekal & Biradar, 2012).
properties
IUPAC Name |
N-[(2-methyl-1H-indol-3-yl)methyl]propan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-9(2)14-8-12-10(3)15-13-7-5-4-6-11(12)13/h4-7,9,14-15H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBTUFQLGFSFCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CNC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methyl-1H-indol-3-yl)methyl]propan-2-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.